6-Methyl-3,5-heptadien-2-one
Overview
Description
6-Methyl-3,5-heptadien-2-one is a compound that can be associated with the family of heptadienones, which are characterized by a seven-carbon chain with two double bonds and a ketone functional group. Although the provided papers do not directly discuss 6-Methyl-3,5-heptadien-2-one, they do provide insights into the synthesis, structure, and reactions of related compounds, which can be extrapolated to understand the properties and behavior of 6-Methyl-3,5-heptadien-2-one.
Synthesis Analysis
The synthesis of related compounds such as 3,5-dimethylheptane-2,4,6-trione and its homologues involves methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate . This suggests that a similar approach could be used for the synthesis of 6-Methyl-3,5-heptadien-2-one, with appropriate adjustments to the starting materials and reaction conditions to account for the differences in molecular structure.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methyl-3,5-heptadien-2-one can be determined using spectroscopic methods such as NMR and IR, as well as X-ray crystallography . These techniques allow for the assignment of NMR spectra and the determination of crystal and molecular structures, which are crucial for understanding the conformation and stereochemistry of the molecule.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including keto-enol tautomerism, valence isomerization, and reactions with iron carbonyls . For 6-Methyl-3,5-heptadien-2-one, similar reactions could be expected, such as tautomerism between keto and enol forms, which would be influenced by the presence of the methyl group and the solution phase and temperature.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often influenced by their molecular structure. The presence of methyl groups and double bonds can affect properties such as solubility, boiling point, and reactivity. The keto-enol tautomerism discussed in the papers is an example of how molecular structure can influence chemical properties, such as acidity and stability . The synthesis and structure of conformationally restricted analogues also provide insights into how steric factors can influence the physical properties of a molecule .
Scientific Research Applications
Catalysis and Hydrogenation
The compound 6-Methyl-3,5-heptadien-2-one has been studied in the context of catalysis and hydrogenation processes. For instance, the hydrogenation of 6-methyl-3,5-heptadien-2-ol catalyzed by nickel cyanide complex has been explored, revealing specific catalytic activities and yields under various conditions (Freidlin et al., 1973). Similarly, the modification of nickel catalysts with cadmium changes their action during the hydrogenation of 6-methylheptadiene-3,5-one-2, leading to selective hydrogenation (Freidlin et al., 1966).
Organic Synthesis and Polymerization
In organic synthesis, 6-Methyl-3,5-heptadien-2-one has been used in the preparation of compounds like 2,6-Bis-(alkylamino)-2,5-heptadien-4-ones, a process that involves facile reactions at or slightly above room temperature (Cook, 1963). The compound also plays a role in polymer science, such as in the stereoengineering of poly(1,3-methylenecyclohexane) via the polymerization of 1,6-heptadiene, demonstrating the manipulation of bulk properties of polymers (Crawford & Sita, 2013).
Photochemical and Spectroscopic Studies
Photochemical studies have utilized 6-Methyl-3,5-heptadien-2-one, for instance, in the photocycloaddition of fumaronitrile to adamantan-2-ones, where the selectivity of oxetane formation was investigated (Chung et al., 1995). Spectroscopic studies like 13C-NMR spectroscopy of tricarbonyl[3-6-η-((E)-6-methyl-3,5-heptadien-2-one)]iron at low temperatures have also been conducted to understand the dynamic behavior of such compounds in solution (Kalchhauser, 1989).
Safety And Hazards
properties
IUPAC Name |
(3E)-6-methylhepta-3,5-dien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXSFZGARKWOW-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C=C/C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.899 | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
6-Methyl-3,5-heptadien-2-one | |
CAS RN |
1604-28-0, 16647-04-4 | |
Record name | 3,5-Heptadien-2-one, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Heptadien-2-one, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-methylhepta-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3E)-6-methylhepta-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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